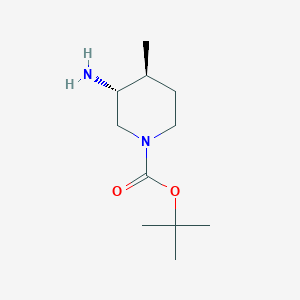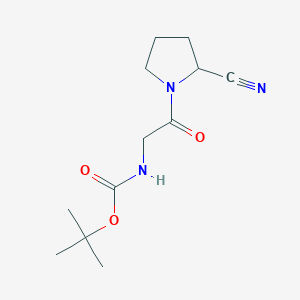
trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate” is C11H22N2O2. The compound has a molecular weight of 214.30 g/mol . The IUPAC name is tert-butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.2, indicating its lipophilicity, which can influence its absorption and distribution within the body . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has a topological polar surface area of 55.6 Ų , which can affect its ability to cross cell membranes.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Stereoselective Syntheses :Stereoselective synthesis is a critical aspect of developing pharmaceuticals and agrochemicals. Research by Boev et al. (2015) demonstrates the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, showcasing methods to achieve specific stereoisomers. This approach is pivotal in creating compounds with desired biological activities (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Intermediate for Protein Tyrosine Kinase Inhibitors :Chen Xin-zhi (2011) outlines an efficient synthesis process for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a significant intermediate in creating novel Jak3 inhibitors. This process highlights the compound's role in synthesizing biologically active molecules, potentially useful in treating various diseases (Chen Xin-zhi, 2011).
NMR Tag for High-Molecular-Weight Systems :O-tert-Butyltyrosine, related to tert-butyl derivatives, serves as an NMR tag for studying high-molecular-weight systems. Chen et al. (2015) discuss its application in detecting narrow signals in NMR spectra, aiding in the structural analysis of proteins and other large molecules (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).
Novel Synthetic Routes and Applications
C-glycosyl Amino Acids :The tandem Tebbe/Claisen approach, discussed by Chambers, Evans, & Fairbanks (2005), is a method for synthesizing C-glycosyl amino acids using esters of β- or γ-amino acids. This method underlines the versatility of tert-butyl esters in synthesizing complex molecules, crucial for pharmaceutical applications (Chambers, Evans, & Fairbanks, 2005).
Metal-Free Alkoxycarbonylation :Xie et al. (2019) introduce a metal- and base-free method for preparing quinoxaline-3-carbonyl compounds, using tert-butyl carbazate as an eco-friendly ester source. This process emphasizes the role of tert-butyl derivatives in green chemistry and their potential in synthesizing bioactive compounds with minimal environmental impact (Xie et al., 2019).
Propiedades
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPBKGSGNQMPL-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)










